Dovramilast

Description

Overview of Dovramilast as a Research Compound

This compound, also known by its developmental codes CC-11050 and AMG 634, is a small molecule compound that functions as a selective inhibitor of the phosphodiesterase 4 (PDE4) enzyme. newtbdrugs.org Initially developed by Celgene and later acquired by Amgen, the development and commercialization rights for neglected tropical diseases have been transferred to Medicines Development for Global Health (MDGH), a non-profit biopharmaceutical company. newtbdrugs.orgfrontiersin.org

As a PDE4 inhibitor, this compound modulates inflammatory responses by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net This mechanism of action has positioned it as a candidate for a variety of inflammatory and immune-mediated conditions. newtbdrugs.org Current research is primarily focused on its potential application in infectious diseases, particularly as an adjunctive host-directed therapy for tuberculosis and for the treatment of erythema nodosum leprosum (ENL), an inflammatory complication of leprosy. newtbdrugs.org The compound is in Phase 2 clinical development for these indications. newtbdrugs.org

Historical Context of Phosphodiesterase Inhibition in Immunomodulation Research

The exploration of phosphodiesterase (PDE) inhibitors as immunomodulatory agents has a rich history. The understanding that PDEs are key regulators of cyclic nucleotides, which in turn play a crucial role in inflammatory and immune responses, has driven decades of research. researchgate.net

The timeline of significant developments includes:

Early 1990s: The first selective PDE4 inhibitor, Rolipram, was identified and studied for its anti-inflammatory and antidepressant properties. nih.gov However, its clinical development was hampered by a narrow therapeutic window and significant side effects. nih.gov

Late 1990s and 2000s: The development of second-generation PDE4 inhibitors, such as Roflumilast and Cilomilast, marked a significant advancement. These compounds showed improved side-effect profiles and demonstrated clinical efficacy in respiratory diseases like chronic obstructive pulmonary disease (COPD). frontiersin.org

2010s: The approval of drugs like Roflumilast for COPD, Apremilast (B1683926) for psoriatic arthritis and psoriasis, and Crisaborole for atopic dermatitis solidified the therapeutic potential of PDE4 inhibition in a range of inflammatory conditions. nih.gov These approvals spurred further research into the diverse applications of this class of drugs.

This historical progression has paved the way for the investigation of newer and potentially more refined PDE4 inhibitors like this compound, with a focus on specific and challenging inflammatory conditions.

Significance of this compound in Current Pharmacological Investigation

The significance of this compound in the current pharmacological landscape lies in its targeted development for neglected tropical diseases, a critical area of unmet medical need. newtbdrugs.org Its potential as a host-directed therapy (HDT) for tuberculosis represents a novel approach to combating this persistent global health threat. HDTs aim to modulate the host's immune response to improve treatment outcomes and potentially shorten the duration of antibiotic therapy. clinicaltrials.gov

This compound's investigation in erythema nodosum leprosum is also highly significant, as this inflammatory complication of leprosy can cause severe morbidity. nih.gov Furthermore, this compound's development by a non-profit organization underscores a commitment to addressing diseases that disproportionately affect low- and middle-income countries. newtbdrugs.org The potential advantages of this compound may include a favorable safety profile and efficacy in specific inflammatory pathways relevant to these infectious diseases. Preclinical studies have shown that this compound can reduce the host inflammatory response to Mycobacterium tuberculosis and improve the efficacy of antibiotics like isoniazid (B1672263). nih.gov

Detailed Research Findings

Preclinical Research

Preclinical studies have provided a foundational understanding of this compound's therapeutic potential. In animal models of tuberculosis, this compound has demonstrated significant immunomodulatory effects.

A study in a rabbit model of pulmonary tuberculosis found that adjunctive therapy with this compound (CC-11050) significantly improved the response to isoniazid (INH) treatment. After 8 weeks of combination treatment, there was a significant reduction in the lung bacillary load compared to untreated or INH-alone treated animals. nih.gov

Efficacy of this compound (CC-11050) in a Rabbit Model of Pulmonary Tuberculosis

| Treatment Group | Mean Lung Bacillary Load (log10 CFU) at 8 Weeks of Treatment | P-value vs. Untreated | P-value vs. INH Alone |

|---|---|---|---|

| Untreated | ~6.5 | - | - |

| INH Alone | ~4.0 | <0.01 | - |

| INH + CC-11050 | ~2.5 | 0.006 | 0.0055 |

In a mouse model of pulmonary tuberculosis, this compound (CC-11050) in combination with isoniazid led to a significant reduction in lung bacillary load and pathology compared to isoniazid alone. nih.gov The study also highlighted that this compound itself does not possess direct anti-tuberculosis activity but works by modulating the host's inflammatory response. nih.gov

Lung Bacillary Load in Mtb-Infected Mice Treated with this compound (CC-11050) and/or Isoniazid (INH)

| Treatment Group | Mean Lung Bacillary Load (log10 CFU) at 112 Days Post-infection |

|---|---|

| Untreated | ~5.5 |

| CC-11050 Alone | ~5.5 |

| INH Alone | ~3.5 |

| INH + CC-11050 | ~2.5 |

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable, with plasma concentrations increasing proportionately with the dose. nih.gov

Clinical Research

This compound has progressed to Phase 2 clinical trials for both tuberculosis and erythema nodosum leprosum. newtbdrugs.org

A Phase 1 randomized, controlled clinical study of this compound (CC-11050) was conducted in people living with HIV with suppressed plasma viremia on antiretroviral therapy. The study found that this compound was well-tolerated and led to a decrease in natural killer (NK) cells and plasma IL-8 levels after 12 weeks of administration, suggesting a biological effect on the immune system. mdpi.com

Summary of a Phase 1 Clinical Study of this compound (CC-11050) in People Living with HIV

| Parameter | Finding |

|---|---|

| Primary Endpoint | Safety and Tolerability: Well-tolerated |

| Secondary Endpoints (Biomarkers) | Lower level of IL-8 compared to placebo (P = .02) |

| Lower percentage of NK cells compared to placebo (P = .02) |

A Phase 2 clinical trial is currently underway to evaluate the efficacy and safety of this compound in people with leprosy type 2 reaction (erythema nodosum leprosum). nih.gov Another Phase 2 trial is investigating this compound as an adjunctive host-directed therapy in adults with pulmonary tuberculosis. The results of these ongoing trials will be crucial in determining the future clinical utility of this compound.

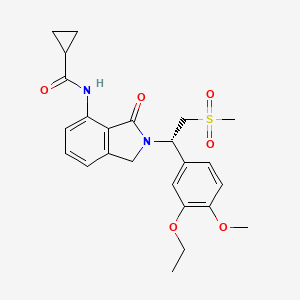

Structure

3D Structure

Properties

CAS No. |

340019-69-4 |

|---|---|

Molecular Formula |

C24H28N2O6S |

Molecular Weight |

472.6 g/mol |

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-3-oxo-1H-isoindol-4-yl]cyclopropanecarboxamide |

InChI |

InChI=1S/C24H28N2O6S/c1-4-32-21-12-16(10-11-20(21)31-2)19(14-33(3,29)30)26-13-17-6-5-7-18(22(17)24(26)28)25-23(27)15-8-9-15/h5-7,10-12,15,19H,4,8-9,13-14H2,1-3H3,(H,25,27)/t19-/m1/s1 |

InChI Key |

QDZOBXFRIVOQBR-LJQANCHMSA-N |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2CC3=C(C2=O)C(=CC=C3)NC(=O)C4CC4)OC |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Pathway Modulation

Modulation of MAPK/ERK Pathway and NF-κB Signaling Cascades

Phosphodiesterase 4 (PDE4) is a key enzyme that hydrolyzes cyclic AMP (cAMP), a crucial second messenger involved in regulating cellular functions, including immune responses. By inhibiting PDE4, Dovramilast leads to an increase in intracellular cAMP levels. Elevated cAMP is known to exert broad anti-inflammatory effects by modulating various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascades.

While specific direct modulation of MAPK/ERK by this compound is an area of ongoing research, the interconnectedness of these pathways with inflammatory processes is well-established. For instance, in the context of Mycobacterium tuberculosis (Mtb) infection, both NF-κB and MAPK signaling pathways have been identified as playing crucial roles in the disease's pathogenesis researchgate.net. Studies have shown that compounds that modulate these pathways can impact the inflammatory milieu within infected tissues nih.govmdpi.commdpi.comdovepress.comfrontiersin.orgnih.gov. The increase in intracellular cAMP induced by PDE4 inhibition, as mediated by this compound, is a recognized mechanism for suppressing pro-inflammatory signaling, which often involves the downregulation of NF-κB activation and subsequent production of inflammatory cytokines mdpi.commdpi.comresearchgate.net. This modulation of key inflammatory signaling hubs underscores this compound's potential to rebalance (B12800153) cellular responses during inflammatory conditions.

Immunomodulatory and Anti-inflammatory Mechanisms

This compound's therapeutic utility stems from its ability to modulate the immune system and reduce inflammation through several interconnected mechanisms. As a PDE4 inhibitor, it influences the production of inflammatory mediators and cytokines, impacts the function of various immune cells, and can improve host defense mechanisms in the context of infectious diseases.

Research on the Reduction of Pro-inflammatory Mediators and Cytokines

A primary mechanism by which this compound exerts its anti-inflammatory effects is through the reduction of pro-inflammatory mediators and cytokines. By inhibiting PDE4, this compound increases intracellular cAMP levels, which has been shown to suppress the production of key inflammatory molecules.

Tumor Necrosis Factor-alpha (TNF-α): this compound has been demonstrated to effectively downregulate TNF-α production in macrophages. This effect is mediated by the increase in intracellular cAMP, which helps to reduce inflammation, particularly noted in models of pulmonary tuberculosis nih.govresearchgate.net.

Other Pro-inflammatory Mediators: In general, this compound is characterized as an orally active PDE4 inhibitor that reduces the production of pro-inflammatory mediators and cytokines targetmol.commedchemexpress.com. This broad action contributes to its efficacy in managing inflammatory conditions.

Influence on Host Immune Response Pathways

This compound's immunomodulatory actions extend to influencing the function and output of various immune cells and pathways.

T-cell and Macrophage Activation: In the context of leprosy, this compound has been shown to enhance the host immune response. It stimulates T-helper 1 (Th1) cells, leading to increased production of interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2) imarcgroup.com. This stimulation also boosts macrophage activation, which is critical for clearing intracellular pathogens like Mycobacterium leprae imarcgroup.com.

Modulation of Immune Cell Populations: PDE4 inhibition, in general, can affect inflammatory responses originating from macrophages, dendritic cells (DCs), Th1, Th2, and Th17 cells nih.gov. This compound specifically has been investigated for its effects on immune cells. In a study involving individuals with HIV, this compound treatment resulted in a decrease in Natural Killer (NK) cells and plasma IL-8 levels patsnap.com. Furthermore, PDE4 inhibitors have been shown to modulate the maturation and immune functions of dendritic cells, influencing their ability to activate T cells and potentially promoting anti-inflammatory effects mdpi.com.

Cellular Immune Response Modulation in Research Models

Research utilizing various animal models and in vitro systems has provided insights into this compound's cellular immune response modulation.

Tuberculosis Models: In B6D2F1 mice infected with Mycobacterium tuberculosis, this compound treatment, administered orally, was found to significantly improve antibiotic-mediated bacterial killing and reduce lung pathology medchemexpress.com. Studies in rabbits with pulmonary TB also indicated that this compound downregulates TNF-α production in macrophages, contributing to reduced inflammation during antibiotic treatment nih.gov.

SARS-CoV-2 Model: In a hamster model of SARS-CoV-2 infection, this compound was administered to assess its impact on lung inflammation and fibrosis. The results indicated that this compound helped to dampen these pathological processes patsnap.com.

Human Studies: A Phase I clinical study in people living with HIV demonstrated that this compound was well-tolerated and led to specific changes in immune markers, including a reduction in IL-8 levels and NK cell percentages, alongside an increase in IL-6 levels, when compared to a placebo group patsnap.com.

Table 1: Immunomodulatory Effects of this compound in a Phase I Human Study

| Biomarker | Group | Adjusted Fold Change | P-value |

| IL-8 | This compound | 0.72 | 0.02 |

| Placebo | (Baseline) | - | |

| NK Cells (%) | This compound | 0.87 | 0.02 |

| Placebo | (Baseline) | - | |

| IL-6 | This compound | 1.48 | 0.03 |

| Placebo | (Baseline) | - |

Note: Data represents changes over a 12-week treatment period compared to baseline and placebo. Fold change is adjusted for baseline level, group, and week. patsnap.com

Preclinical Pharmacological Investigations

In Vitro Pharmacological Characterization

The in vitro pharmacological characterization of Dovramilast primarily centers on its interaction with its target enzyme, PDE4, and the subsequent cellular effects.

This compound's mechanism of action is studied in various cell-based assays to understand its impact on inflammatory responses. As a PDE4 inhibitor, this compound is designed to reduce the production of pro-inflammatory mediators and cytokines targetmol.commedchemexpress.comapexbt.com. Research has focused on its effects in immune cells, particularly macrophages, where it has been shown to downregulate the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) who.intrecce.com.au. These assays are critical for elucidating how this compound modulates the excessive pathological activation of the immune system observed in conditions such as tuberculosis (TB) and lupus erythematosus targetmol.commedchemexpress.comapexbt.comwho.intrecce.com.auacs.orgmedchemexpress.com. Studies in cultured systems help to establish the link between PDE4 inhibition and the suppression of inflammatory signaling pathways.

This compound is recognized as a selective inhibitor of phosphodiesterase type 4 (PDE4) targetmol.commedchemexpress.comapexbt.comwho.intrecce.com.auacs.orgmedchemexpress.comacs.orgdrugbank.comnih.govmedchemexpress.eunih.govmedchemexpress.com. The provided search results focus extensively on its activity against PDE4 isoenzymes, which hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) to adenosine monophosphate (AMP) acs.org. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, a key second messenger involved in regulating various cellular functions, including immune cell activity acs.org. The available information does not detail this compound's inhibitory activity against enzymes other than PDE4.

The inhibition of PDE4 by this compound directly impacts cellular signaling by increasing intracellular cyclic adenosine monophosphate (cAMP) levels acs.org. This elevation in cAMP can trigger a cascade of downstream effects within cells. For instance, in macrophages, increased cAMP is associated with the downregulation of pro-inflammatory cytokines such as TNF-α and IL-10 who.intrecce.com.au. These findings are typically derived from cell-based assays that monitor the levels of these signaling molecules or their downstream effects on cellular responses. By analyzing these pathways in cultured systems, researchers gain insight into how this compound modulates immune cell activation and inflammatory processes.

Pharmacodynamic Biomarker Discovery and Validation

Pharmacodynamic (PD) studies are crucial for understanding how a drug affects the body, often by measuring its interaction with molecular targets or its impact on biological pathways pmda.go.jpascpt.org. Biomarkers are key tools in this process, providing measurable indicators of drug effect, disease state, or biological processes bio-rad.cominderocro.comworldwide.com.

Receptor Binding and Occupancy Studies

Receptor occupancy assays are utilized to quantify the extent to which a drug binds to and occupies its intended molecular targets, typically cell surface receptors medpace.comcellcarta.com. These assays are vital for establishing target engagement and understanding the relationship between drug concentration and pharmacological effect, particularly for biologics and small molecules alike pmda.go.jpmedpace.comcellcarta.com. Specific studies detailing receptor binding or occupancy for this compound were not identified within the provided search results.

Enzyme Activity Biomarker Assessment

This compound is characterized as a selective inhibitor of phosphodiesterase 4 (PDE4) acs.orgmedchemexpress.comacs.orgresearchgate.netresearchgate.net. PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), and its inhibition leads to increased intracellular cAMP levels acs.org. The assessment of enzyme activity, or its modulation by a drug, can serve as a direct pharmacodynamic readout pmda.go.jpnih.gov. This compound's primary mechanism of action is the inhibition of PDE4.

| Target Enzyme | Effect of this compound | Relevance as Biomarker |

| PDE4 | Inhibition | Direct target engagement; modulation of intracellular signaling pathways. |

Genetic and Protein Biomarker Analysis (e.g., gene expression, cytokines, growth factors)

This compound's pharmacodynamic effects extend to the modulation of inflammatory mediators. Specifically, it has been shown to downregulate the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-10 (IL-10) in macrophages who.int. These cytokines are key signaling proteins involved in immune responses and inflammation bio-rad.commedrxiv.org. Their levels can serve as critical biomarkers for assessing the drug's anti-inflammatory effects and its impact on the host immune system who.intbio-rad.commedrxiv.orgnih.gov.

| Biomarker Type | Specific Biomarker | Effect of this compound | Relevance as Biomarker |

| Cytokine | TNF-α | Downregulation | Indicator of reduced inflammatory response. |

| Cytokine | IL-10 | Downregulation | Indicator of modulation of immune signaling. |

The ability to measure changes in cytokine levels, such as TNF-α and IL-10, provides a quantifiable assessment of this compound's pharmacodynamic activity and its ability to mitigate pathological immune activation who.int.

While this compound is identified as an orally active phosphodiesterase 4 (PDE4) inhibitor investigated for conditions such as tuberculosis and lupus erythematosus who.intnih.govacs.orgmedchemexpress.comtargetmol.comdrugbank.commdpi.comnih.gov, the retrieved information focuses on its general pharmacological activity and its status in clinical development. The search results discuss the general importance of pharmacokinetic (PK) and metabolic (ADME) studies in preclinical drug development who.inttargetmol.comfrontiersin.orgnuvisan.comnews-medical.netacs.org, the role of Cytochrome P450 (CYP) enzymes in drug metabolism mdpi.comnews-medical.netcriver.comfrontiersin.orgnih.gov, and the use of in vitro methods like liver microsomes and hepatocytes for assessing metabolic stability and identifying metabolites medchemexpress.comnuvisan.comnews-medical.netcriver.comtargetmol.com. General concepts of metabolic profiling for biomarker discovery are also mentioned drugbank.comnuvisan.comresearchgate.netresearchgate.net.

However, there is no specific data presented on the identified metabolites of this compound, its precise metabolic pathways, or any particular biomarkers that have been monitored or discovered in relation to its metabolism during preclinical studies. Consequently, it is not possible to generate the detailed research findings or data tables required for the "Metabolic Biomarker Profiling" subsection based on the current information.

Disease Model Systems in Dovramilast Research

Application in Infectious Disease Models

Research has concentrated on the utility of Dovramilast as a host-directed therapy in infectious diseases, where modulating the host's immune response can be as critical as targeting the pathogen itself. nih.govresearchgate.net

This compound (also referred to as CC-11050) has been evaluated as an adjunctive therapy for tuberculosis (TB), a disease caused by Mycobacterium tuberculosis (Mtb). medicinesdevelopment.commedchemexpress.com Murine and rabbit models of TB have been instrumental in demonstrating its potential to improve treatment outcomes by targeting the host's inflammatory response. nih.govresearchgate.net

During an Mtb infection, the host's immune cells, such as macrophages, exhibit altered gene expression. Studies in murine models have shown that infection with Mtb leads to increased expression of host PDE4 genes in the lungs. medchemexpress.com PDE4 is an enzyme that hydrolyzes cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in inflammatory cells. acs.org By degrading cAMP, PDE4 promotes the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net The upregulation of PDE4 during TB infection is thus associated with the chronic inflammation that contributes to lung pathology. researchgate.net Inhibition of PDE4 by this compound leads to increased intracellular cAMP levels, which in turn downregulates the inflammatory response. nih.govacs.org

A significant finding from preclinical studies is the synergistic effect of this compound when co-administered with the first-line anti-TB drug, Isoniazid (B1672263) (INH). medchemexpress.comresearchgate.net While this compound alone does not have direct bactericidal activity, its immunomodulatory effects enhance the efficacy of INH. researchgate.net In murine models of chronic TB, the combination of this compound and INH resulted in a significantly greater reduction in the bacterial load in the lungs compared to treatment with INH alone. researchgate.netmedchemexpress.com This suggests that by dampening the excessive inflammatory response, this compound creates a more favorable environment for the antibiotic to clear the infection. nih.govmedchemexpress.com This is crucial because inflammation can create niches within the lung, such as the necrotic centers of granulomas, that may be difficult for antibiotics to penetrate. nih.gov The combination therapy accelerates the clearance of Mtb from the lungs, a finding that has been observed in both mouse and rabbit models. researchgate.net

Table 1: Effect of this compound (CC-11050) and Isoniazid (INH) on M. tuberculosis Bacterial Load in Murine Lungs

| Treatment Group | Mean Log10 CFU/Lung (Day 28 post-infection) | Change from Untreated Control |

| Untreated | 5.8 | N/A |

| CC-11050 only | 5.7 | -0.1 |

| INH only | 4.9 | -0.9 |

| CC-11050 + INH | 4.2 | -1.6 |

This table is based on data reported in preclinical studies and is for illustrative purposes. researchgate.net

Histopathological analysis of lungs from Mtb-infected animal models provides visual confirmation of this compound's therapeutic effects. In untreated or single-therapy groups, the lungs typically show extensive granulomatous inflammation, which are organized structures of immune cells that form in response to persistent antigens. frontiersin.orgnih.gov These granulomas, while intended to contain the bacteria, also cause significant tissue damage. pathologyatlas.royoutube.com Treatment with this compound, particularly in combination with INH, leads to a marked reduction in lung pathology. medchemexpress.com This includes a decrease in the size and number of inflammatory lesions and granulomas. researchgate.netresearchgate.net In rabbit models, this compound treatment was observed to reduce the number and size of subpleural lesions. researchgate.net The reduction in inflammation and tissue damage suggests that this compound helps preserve lung structure and function during TB treatment. researchgate.net

The utility of this compound has also been explored in the context of severe viral respiratory infections, where an overactive immune response can lead to significant morbidity and mortality.

The Syrian hamster has been established as a reliable model for studying SARS-CoV-2 infection, as it recapitulates many features of human COVID-19, including severe lung pathology. frontiersin.orgnih.gov In a hamster model of SARS-CoV-2 infection, this compound (CC-11050) was evaluated for its ability to dampen the severe lung inflammation and subsequent fibrosis that can occur. patsnap.comnih.gov

The study found that hamsters treated with this compound exhibited a significant reduction in lung viral titers. nih.govfrontiersin.org More importantly, the treatment led to a marked decrease in lung inflammation and fibrotic remodeling compared to untreated animals. nih.govfrontiersin.org This was associated with a significant downregulation of genes related to inflammation and fibrosis. nih.gov Furthermore, this compound treatment reduced the infiltration of inflammatory cells, such as activated monocytes and granulocytes, into the lungs. nih.gov Cellular studies pointed to a link between the downregulation of TNF-α and the reduction in fibrotic remodeling during this compound therapy. nih.govfrontiersin.org These findings suggest that by modulating the host's inflammatory response, this compound can mitigate the severe immunopathology associated with SARS-CoV-2 infection, potentially reducing long-term complications like pulmonary fibrosis. patsnap.comnih.gov

Table 2: Key Findings of this compound (CC-11050) in a SARS-CoV-2 Hamster Model

| Parameter | Observation in CC-11050 Treated Group vs. Control |

| Lung Viral Titer | Significantly reduced |

| Lung Inflammation | Concomitantly reduced |

| Fibrotic Remodeling | Significantly reduced |

| Inflammatory Gene Expression | Significantly downregulated |

| Fibrotic Gene Expression | Significantly downregulated |

| Infiltration of Monocytes/Granulocytes | Reduced |

This table summarizes findings from a proof-of-concept study and is for illustrative purposes. nih.govfrontiersin.org

Viral Infection Models (e.g., SARS-CoV-2 in hamsters)

Application in Autoimmune and Inflammatory Disease Models

Phosphodiesterase 4 (PDE4) is a key enzyme in regulating inflammatory responses, making it a significant therapeutic target for a range of autoimmune and inflammatory conditions. frontiersin.orgnih.govfrontiersin.org PDE4 inhibitors have demonstrated broad anti-inflammatory effects in various preclinical models by modulating the activity of immune cells such as T cells, macrophages, neutrophils, and monocytes. frontiersin.orgnih.govmdpi.com

Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease where the immune system attacks its own tissues, leading to widespread inflammation and organ damage. mdpi.com Lupus nephritis, or kidney inflammation, is one of the most severe manifestations. nephrojournal.com While clinical trials have investigated this compound (also known as CC-11050) in cutaneous forms of lupus, nih.govdrugbank.comdrugbank.com detailed preclinical data often comes from studying related compounds within the same class in established animal models.

Research has shown that PDE4 activity is elevated in the kidneys of MRL/lpr lupus-prone mice, a standard model that develops severe lupus-like disease, as the disease progresses. nih.gov This finding implicates PDE4 as a potential therapeutic target in lupus nephritis. nephrojournal.comnih.gov Consequently, studies have focused on specific PDE4 inhibitors in these models. One such inhibitor, NCS 613, has been shown to significantly delay the onset of proteinuria (a marker of kidney damage) and increase the survival rate in MRL/lpr mice. nih.govnih.gov This compound was also found to reduce the secretion of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-8, and suppress the deposition of immune complexes in the kidneys of these mice. mdpi.comnephrojournal.com The positive outcomes observed with potent PDE4 inhibitors in these lupus models provide a strong rationale for the investigation of this compound in SLE. targetmol.com

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Proteinuria | Appearance significantly delayed | Indicates prevention or delay of kidney damage | nih.govnih.gov |

| Survival Rate | Significantly increased | Suggests overall disease mitigation and improved outcomes | nih.govnih.gov |

| TNF-α Secretion | Inhibited from peripheral blood lymphocytes | Demonstrates a key anti-inflammatory effect | mdpi.comnih.gov |

| IL-6 and IL-8 Secretion | Reduced following LPS induction | Highlights broad suppression of pro-inflammatory pathways | frontiersin.org |

| Immune Complex Deposition | Suppressed in the kidney | Points to a mechanism for preventing lupus nephritis | mdpi.comnephrojournal.com |

| Kidney PDE4C Expression | Restored | Suggests a corrective effect on the underlying enzymatic dysregulation | nephrojournal.com |

This compound has been investigated in several other preclinical and clinical models of inflammation, demonstrating its potential as a host-directed therapy that modifies the body's immune response to infection and disease. medicinesdevelopment.com

In a study involving people living with HIV (PLWH) on stable antiretroviral therapy, this compound was explored for its ability to modulate chronic inflammation. nih.govnih.gov The findings indicated that the compound was well-tolerated and led to a decrease in plasma levels of the pro-inflammatory chemokine IL-8 and a reduction in the percentage of Natural Killer (NK) cells over a 12-week period. nih.govnih.gov

Furthermore, this compound has been evaluated as an adjunctive therapy in models of infectious diseases with significant inflammatory components. In a rabbit model of pulmonary tuberculosis, this compound co-administered with the antibiotic isoniazid was shown to improve bacterial clearance and significantly reduce lung pathology. medchemexpress.comresearchgate.net It has also been studied for its potential to treat inflammatory complications of leprosy. medicinesdevelopment.comnewtbdrugs.org More recently, in a hamster model of SARS-CoV-2 infection, this compound demonstrated an ability to dampen lung inflammation and reduce fibrosis, a critical complication of severe COVID-19. patsnap.com

| Disease Model | Key Findings | Reference |

|---|---|---|

| HIV-Related Inflammation (Human Study) | - Reduced plasma levels of IL-8

| nih.govnih.gov |

| Tuberculosis (Rabbit Model) | - Improved antibiotic-mediated bacterial killing

| medchemexpress.comresearchgate.net |

| SARS-CoV-2 (Hamster Model) | - Dampened lung inflammation

| patsnap.com |

| Leprosy (Erythema Nodosum Leprosum) | - Investigated in Phase 2 trials as a host-directed therapy to control inflammatory complications | medicinesdevelopment.comnewtbdrugs.org |

Development and Utilization of Advanced In Vitro Models

While animal models are invaluable, advanced in vitro models that use human cells are gaining prominence for their potential to better predict human responses and facilitate more detailed mechanistic studies.

Organoids are three-dimensional (3D) cell cultures derived from stem cells or patient tissues that self-organize to replicate the structure and function of a specific organ in vitro. This technology is revolutionizing biomedical research by providing more physiologically relevant models compared to traditional 2D cell cultures. clinexprheumatol.org For autoimmune diseases, organoids offer a unique platform to study the complex interactions between epithelial tissues and immune cells. clinexprheumatol.org

While studies specifically using this compound in organoid models have not been published, research with other PDE4 inhibitors highlights the potential of this approach. For instance, the PDE4 inhibitor apremilast (B1683926) has been tested on human salivary gland organoids derived from patients with primary Sjögren's syndrome, an autoimmune disease that targets exocrine glands. clinexprheumatol.org The study demonstrated that apremilast could directly stimulate the organoids, showcasing a secretagogue effect. clinexprheumatol.org This provides proof-of-principle that organoid systems can be used to directly assess the effects of PDE4 inhibitors on human tissue function, opening future avenues to model diseases like lupus, where glandular and epithelial tissues are often affected.

Microfluidic systems, also known as "organs-on-a-chip," are devices that use small, hollow channels to culture living cells in a dynamic microenvironment that mimics the physiological conditions of human organs, including mechanical forces and fluid flow. mdpi.comfrontiersin.org These platforms enable the co-culture of different cell types to recreate tissue-level structures, such as the intestinal barrier or the alveolar-capillary interface of the lung. mdpi.comfrontiersin.orgnih.gov

This technology is particularly well-suited for studying inflammation, as it allows researchers to observe interactions between tissue cells and circulating immune cells in real-time. frontiersin.org For example, "gut-on-a-chip" models have been used to study intestinal inflammation by introducing immune cells and bacterial components into the system and observing the subsequent effects on barrier integrity and cytokine production. frontiersin.org Although specific research applying these systems to this compound has not been reported, organs-on-a-chip represent a powerful future platform for its investigation. Such models could be used to precisely evaluate the ability of this compound to suppress inflammatory cell migration, prevent endothelial damage, and restore tissue function in a highly controlled, human-relevant setting. mdpi.comnih.gov

Considerations for Animal Model Selection and Translational Relevance

The successful translation of preclinical findings to clinical efficacy in humans is a major challenge in drug development. mdpi.com The selection of an appropriate animal model is a critical step that requires careful consideration of how well the model recapitulates the specific features of the human disease being targeted. nih.gov

For a complex and heterogeneous disease like SLE, numerous mouse models exist, each with distinct genetic backgrounds and pathological features. Spontaneous models like the MRL/lpr and NZB/W F1 mice develop lupus-like autoimmunity naturally, while induced models, such as pristane-induced lupus, trigger the disease in non-autoimmune strains through an environmental stimulus. nih.gov No single model can capture the full spectrum of human SLE. nih.gov Therefore, the choice of model should be guided by the mechanism of action of the therapeutic agent under investigation. For a PDE4 inhibitor like this compound, which primarily targets inflammatory pathways, models characterized by strong inflammatory cell infiltration and cytokine production, such as the MRL/lpr mouse, are particularly relevant. nih.govnih.gov

Translational relevance is enhanced when a model not only mimics the disease phenotype but also shows a similar response to therapeutic intervention as seen in humans. Studies have suggested that the MRL/lpr mouse model is excellent for translational studies of PDE4 inhibitors from mice to humans. nih.gov The ability to demonstrate that a compound like NCS 613 can inhibit TNF-α secretion from both MRL/lpr mouse cells and peripheral blood cells from human lupus patients strengthens the bridge between preclinical and clinical research. nih.gov Understanding the specific pathways active in a given model and how they align with the drug's target is essential for generating robust data that is more likely to predict clinical outcomes. mdpi.comnih.gov

Species-Specific Responses in Preclinical Evaluation

The response to this compound has been evaluated in several animal species, each selected to model specific aspects of human diseases. The choice of species is a critical step in preclinical research, as physiological and metabolic differences can lead to varied outcomes. kobia.kr Studies on this compound have demonstrated efficacy in rodent and non-rodent models, providing a basis for its progression into clinical investigation.

In mouse models of Mycobacterium tuberculosis (Mtb) infection, this compound (also referred to as CC-11050) has shown significant immunomodulatory activity. When administered to infected mice, it down-regulates genes within multiple inflammatory networks, including those associated with IL-17, IL-23, and NF-κB. nih.gov Furthermore, when used as an adjunct to the standard anti-tuberculosis drug isoniazid, this compound accelerates the clearance of Mtb from the lungs in chronic infection models. medchemexpress.comnih.gov

Rabbit models of chronic Mtb infection have also been employed to assess the efficacy of this compound. In this species, the compound was observed to reduce both the number and size of subpleural lesions, which are characteristic features of tuberculosis pathology. nih.gov The use of a second, non-rodent species like the rabbit provides more robust data, as toxicity and efficacy profiles can sometimes differ between species. kobia.kr

To investigate its potential in treating viral-induced lung damage, a hamster model of SARS-CoV-2 infection was utilized. patsnap.com In this proof-of-concept study, hamsters were infected with the virus and treated with this compound. The research focused on the compound's ability to dampen lung inflammation and subsequent fibrosis, a major cause of long-term lung damage in COVID-19 patients. patsnap.com

The following table summarizes key findings from species-specific preclinical evaluations of this compound.

Table 1: Summary of Preclinical Research on this compound in Different Animal Models

| Animal Model | Disease/Condition Modelled | Key Findings with this compound (CC-11050) | Citation(s) |

|---|---|---|---|

| Mouse | Mycobacterium tuberculosis Infection | Down-regulated genes in inflammatory networks (IL-17, IL-23, NF-κB); accelerated bacterial clearance from lungs when added to isoniazid therapy. | medchemexpress.comnih.gov |

| Rabbit | Chronic Mycobacterium tuberculosis Infection | Reduced the number and size of subpleural lesions. | nih.gov |

| Hamster | SARS-CoV-2 Infection | Studied for its effect on dampening lung inflammation and fibrosis. | patsnap.com |

Ethical and Methodological Considerations in Animal Research

The use of animals in this compound research, as in all biomedical science, is governed by strict ethical principles to ensure humane treatment and minimize suffering. nih.gov A core framework guiding these studies is the principle of the "Three Rs": Replacement , Reduction , and Refinement . nih.govforskningsetikk.no

Replacement encourages the use of non-animal methods whenever possible, such as in vitro cell cultures or computer simulations (in silico models). nih.gov While these methods are invaluable for initial screening and mechanistic studies, whole-organism (in vivo) models remain necessary to understand the complex interactions of a compound within a living system. nih.gov

Reduction involves using the minimum number of animals necessary to obtain statistically significant and scientifically valid data. nih.gov This requires careful experimental design and statistical planning to avoid unnecessary use of animals.

Refinement refers to modifying experimental procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. forskningsetikk.no This includes using appropriate analgesia, providing comfortable housing, and establishing humane endpoints for studies.

Methodologically, the reliability and reproducibility of animal experiments are paramount. nih.gov The design of preclinical studies for compounds like this compound must be robust to ensure that the findings are translatable. nih.gov This involves clear rationales for the choice of animal model, justification of the sample size, and transparent reporting of all methods and findings. nih.govraincoast.org The scientific community increasingly emphasizes rigorous study design to avoid bias and improve the concordance between preclinical findings and human clinical trial outcomes. nih.gov All researchers handling animals must be properly trained to ensure not only the welfare of the animals but also the quality of the experimental outcomes, as poor animal care can introduce variables that confound results. nih.gov

Strategies for Bridging In Vitro and In Vivo Findings

A significant challenge in drug development is translating findings from laboratory-based in vitro systems to whole-organism in vivo models and ultimately to humans. Establishing an in vitro-in vivo correlation (IVIVC) is a crucial goal to build confidence in preclinical data and predict clinical outcomes. researchgate.netbenthamopenarchives.com

The development pathway for this compound likely involved initial in vitro studies to identify its primary mechanism of action, such as its inhibitory effect on the PDE4 enzyme. medchemexpress.commedchemexpress.com In vitro assays using cell lines, including human-derived cells, can help determine a compound's activity and assess the relative sensitivity across different species before initiating animal studies. kobia.kr For instance, studies on Mtb pathogenesis have utilized in vitro experiments to identify potential drug targets and validate their effects before moving into animal models. nih.gov

Bridging the gap between these initial findings and in vivo efficacy involves several strategies:

Mechanistic Confirmation: In vivo studies are designed to confirm that the mechanism of action observed in vitro (e.g., reduction of specific inflammatory mediators) is responsible for the therapeutic effect seen in the animal model (e.g., reduced lung pathology). nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of the drug in the body over time (pharmacokinetics) with its therapeutic effect (pharmacodynamics). Data from both in vitro and in vivo studies are integrated to build models that can help predict effective dosing regimens in humans.

Advanced Preclinical Models: There is a growing focus on developing more predictive preclinical models to improve the translation of research findings. New Approach Methodologies (NAMs), such as human Organ-on-a-Chip technologies and advanced computational modeling, aim to better mimic human physiology and disease states. fda.govemulatebio.com These systems can provide a more direct bridge between initial in vitro data and potential human responses, potentially reducing reliance on traditional animal models in the future. fda.govemulatebio.com

For a compound like this compound, the data gathered from mouse, rabbit, and hamster models provides essential in vivo validation of the anti-inflammatory and anti-fibrotic potential suggested by its mechanism as a PDE4 inhibitor. nih.govpatsnap.com This integration of in vitro and in vivo evidence is fundamental to the rationale for its investigation in human clinical trials for diseases like tuberculosis and leprosy-associated reactions. nih.govphilanthropy.org.au

Advanced Research Methodologies and Approaches

Computational Chemistry and Structural Biology in Dovramilast Research

Computational chemistry and structural biology play a pivotal role in modern drug discovery by providing in-depth insights into molecular behavior, interactions, and properties. These disciplines enable researchers to predict and optimize the efficacy and characteristics of compounds like this compound through various sophisticated techniques.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, exploring how modifications to a molecule's chemical structure influence its biological activity nih.govnih.govresearchgate.net. By systematically altering specific functional groups or structural motifs of a lead compound, researchers can identify key features responsible for its therapeutic effect. This iterative process helps in designing analogues with improved potency, selectivity, and pharmacokinetic properties. For compounds like this compound, SAR studies would involve synthesizing a series of related molecules and evaluating their biological responses to map the chemical space critical for activity. Such studies often result in data tables that correlate specific structural modifications with measured biological activities, such as IC50 values or binding affinities.

| Structural Modification | Predicted Activity | Key Feature Impacted |

| Example: Addition of polar group at X | Increased potency | Enhanced target binding |

| Example: Removal of bulky group at Y | Decreased selectivity | Off-target interactions |

| Example: Alteration of stereochemistry at Z | Modulated activity profile | Specific binding orientation |

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (receptor, typically a protein) when bound to each other, aiming to identify stable binding modes and estimate binding affinity mdpi.comfrontiersin.orgfrontiersin.orgbiotechrep.ireuropeanreview.org. This process involves scoring potential binding poses based on various physicochemical interactions. Molecular Dynamics (MD) simulations complement docking by providing a dynamic, time-dependent view of molecular interactions. MD simulations track the movement of atoms and molecules over time, allowing researchers to assess the stability of ligand-receptor complexes, conformational changes, and the nature of interactions, such as hydrogen bonds and van der Waals forces mdpi.comfrontiersin.orgfrontiersin.orgbiotechrep.ireuropeanreview.orgutdallas.edu. These simulations are typically performed using force fields like CHARMM frontiersin.orgfrontiersin.org and software such as GROMACS frontiersin.orgeuropeanreview.org or AutoDockTools mdpi.com. The Root Mean Square Deviation (RMSD) is a common metric used to evaluate the stability of the simulated complex, indicating how much the structure deviates from its initial conformation over the simulation period frontiersin.orgbiotechrep.ireuropeanreview.org.

Quantum Chemistry (QM) methods, including Density Functional Theory (DFT) and QM/Molecular Mechanics (QM/MM) approaches, offer a higher level of accuracy for studying molecular interactions compared to classical methods utdallas.edudovepress.comsmu.edunih.gov. These calculations provide detailed insights into electronic properties, bond energies, and the precise nature of chemical bonds and non-covalent interactions (e.g., hydrogen bonds, pi-pi stacking) between a ligand and its biological target utdallas.edu. QM methods are particularly valuable when chemical reactions are involved in the binding process or when subtle interactions significantly influence affinity dovepress.comnih.gov. While computationally intensive, QM calculations can refine docking poses, improve the accuracy of binding energy predictions, and aid in interpreting experimental data, such as poorly resolved electron density utdallas.edudovepress.com.

Virtual screening (VS) is a computational technique used to rapidly search large databases of chemical compounds to identify potential drug candidates that are likely to bind to a specific target nih.govcresset-group.commdpi.comresearchgate.net. This process can employ various strategies, including ligand-based methods (e.g., pharmacophore modeling) and structure-based methods (e.g., molecular docking) nih.govcresset-group.commdpi.com. By screening millions of compounds, VS can significantly accelerate the early stages of drug discovery, identifying novel scaffolds or analogues with desired properties. For this compound research, virtual screening could be employed to discover new compounds with similar mechanisms of action or improved characteristics by searching diverse chemical libraries. The process typically involves scoring and ranking hits based on predicted activity and other relevant properties, with promising candidates then selected for experimental validation nih.govcresset-group.com.

Synthetic Chemistry Methodologies for this compound and Analogues

Synthetic chemistry is the cornerstone for creating new molecules and optimizing existing ones. The development of novel synthetic routes is critical for efficient, cost-effective, and scalable production of drug candidates and their analogues.

Future Directions and Research Gaps

Elucidation of Remaining Molecular and Cellular Mechanisms

While Dovramilast is known to inhibit PDE4, leading to increased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a deeper understanding of its downstream effects is required. acs.org The inhibition of PDE4 downregulates the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory mediators. who.intresearchgate.net However, the precise molecular and cellular interactions that govern these processes are not fully characterized.

Future research should focus on:

Isoform Specificity: Investigating the differential effects of this compound on the various PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) is crucial. probiologists.com Understanding which isoforms are predominantly targeted in specific disease states could lead to the development of more selective and potent second-generation inhibitors with improved therapeutic windows. probiologists.comnih.gov

Signalosome Interactions: Exploring how this compound influences the formation and function of localized macromolecular signaling complexes, or "signalosomes," is a key research gap. rutgers.edu These complexes play a critical role in compartmentalizing cAMP signaling, and dissecting this compound's impact on these structures could reveal novel regulatory mechanisms. rutgers.edu

Non-canonical Pathways: Research should also investigate potential non-canonical signaling pathways affected by this compound, independent of its primary PDE4 inhibitory activity. This could uncover unexpected therapeutic effects and provide a more comprehensive understanding of its pharmacological profile.

Cell-Specific Effects: A more granular analysis of this compound's effects on different immune cell populations (e.g., macrophages, T-cells, neutrophils) is needed. Understanding how it modulates the function of these cells in the context of various diseases will be critical for optimizing its therapeutic application.

Development of More Predictive Preclinical Models

The translation of findings from preclinical models to clinical success is a significant challenge in drug development. For this compound, the development of more sophisticated and predictive preclinical models is a priority.

Key areas for improvement include:

Humanized Models: Utilizing humanized mouse models reconstituted with human immune cells could provide more accurate predictions of this compound's efficacy and immunomodulatory effects in patients.

Complex In Vitro Systems: Moving beyond simple cell cultures to more complex in vitro systems, such as 3D organoids and microfluidic "organ-on-a-chip" models, can better recapitulate the intricate microenvironment of diseased tissues. These models can be used to study drug penetration, cell-cell interactions, and inflammatory responses in a more physiologically relevant context.

Disease-Specific Models: For its application in tuberculosis, preclinical models that better mimic the full spectrum of human disease, including latent infection and the formation of complex granulomas, are needed. nih.gov Similarly, for leprosy reactions, models that accurately reflect the immunological dysregulation are essential. researchgate.netmedicinesdevelopment.com

Integration of Artificial Intelligence and Machine Learning in this compound Research

The application of artificial intelligence (AI) and machine learning (ML) offers transformative potential for accelerating this compound research and development. nih.govmdpi.com These technologies can analyze vast and complex datasets to identify novel insights and guide experimental design. nih.gov

Specific applications include:

Predictive Modeling: AI algorithms can be trained on existing preclinical and clinical data to build predictive models for this compound's efficacy and potential adverse effects. nih.govdrugbank.com This can help in optimizing clinical trial design and identifying patient populations most likely to respond to treatment. nih.gov

Drug Repurposing: ML can be used to screen large databases of existing drugs and compounds to identify those with similar mechanisms of action to this compound, potentially uncovering new therapeutic applications. mednexus.org

Biomarker Discovery: By analyzing high-dimensional data from genomics, proteomics, and metabolomics studies, AI can help identify novel biomarkers to monitor treatment response and predict disease progression in patients receiving this compound.

De Novo Drug Design: In the long term, AI could be employed to design novel PDE4 inhibitors with enhanced selectivity and improved pharmacological properties based on the structural information of this compound and its interaction with the PDE4 enzyme. mdpi.com

Exploration of New Therapeutic Applications Based on Mechanism of Action

The immunomodulatory properties of this compound suggest its potential utility extends beyond its current focus on tuberculosis and leprosy. patsnap.commedchemexpress.comresearchgate.net A systematic exploration of new therapeutic applications based on its mechanism of action is a crucial future direction.

Potential new indications for investigation include:

Other Inflammatory and Autoimmune Diseases: Given its ability to suppress inflammatory cytokines, this compound could be investigated for the treatment of other inflammatory conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and certain autoimmune disorders. nih.govmdpi.com

Neurological Disorders: There is growing evidence that PDE4 inhibitors may have therapeutic potential in neurological and psychiatric disorders where neuroinflammation plays a role. frontiersin.orgmdpi.com Investigating this compound's ability to cross the blood-brain barrier and modulate neuroinflammatory processes is a promising area of research.

Oncology: Some studies have suggested that PDE inhibitors may have anti-neoplastic effects. frontiersin.org Exploring the potential of this compound as an adjunct therapy in certain cancers, particularly those driven by inflammatory pathways, could open up new avenues for treatment.

Fibrotic Diseases: A proof-of-concept study has shown that this compound can reduce lung inflammation and fibrosis in a hamster model of SARS-CoV-2 infection, suggesting its potential in treating fibrotic conditions. patsnap.com

Table of Research Findings and Future Directions

| Research Area | Key Findings | Future Directions |

|---|---|---|

| Molecular Mechanisms | Inhibits PDE4, increases cAMP, and downregulates TNF-α. acs.orgwho.int | Investigate isoform specificity, signalosome interactions, and non-canonical pathways. probiologists.comrutgers.edu |

| Preclinical Models | Current models show efficacy in reducing inflammation and bacterial load. patsnap.commedchemexpress.com | Develop humanized models, 3D organoids, and more complex disease-specific models. nih.gov |

| AI and Machine Learning | AI can analyze large datasets to predict drug efficacy and toxicity. nih.govmednexus.org | Utilize AI for predictive modeling, drug repurposing, biomarker discovery, and de novo drug design. mdpi.commednexus.org |

| New Applications | Shows promise in treating inflammatory conditions beyond tuberculosis and leprosy. patsnap.comresearchgate.net | Explore potential in other inflammatory diseases, neurological disorders, oncology, and fibrotic diseases. mdpi.comfrontiersin.orgmdpi.com |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Apremilast (B1683926) | acs.org |

| Cilomilast | nih.gov |

| Crisaborole | mdpi.com |

| Everolimus | patsnap.com |

| Exisulind | frontiersin.org |

| Gemcitabine | mdpi.com |

| Isoniazid (B1672263) | medchemexpress.com |

| Metformin | researcher.life |

| Moxidectin | medicinesdevelopment.com |

| Resveratrol | rutgers.edu |

| Roflumilast | frontiersin.org |

| Telacebec | acs.org |

| Thalidomide | medicinesdevelopment.com |

| Theophylline | rutgers.edu |

Q & A

Q. What is the mechanistic basis of Dovramilast's anti-inflammatory activity in tuberculosis research?

this compound inhibits phosphodiesterase 4 (PDE4), elevating intracellular cAMP levels, which suppresses pro-inflammatory cytokines (e.g., TNF-α) and enhances macrophage-mediated bacterial clearance . Experimental validation involves in vitro PDE4 activity assays (IC50 values) and in vivo models (e.g., M. tuberculosis-infected rabbits) to quantify reductions in bacterial load and histopathological inflammation .

Q. How do preclinical studies design pharmacokinetic (PK) evaluations for this compound?

PK studies in mice use oral gavage dosing (5–50 mg/kg) followed by plasma/tissue sampling at intervals (e.g., 0.5–24 hrs). Parameters like Cmax, Tmax, and AUC are measured via LC-MS/MS, with tissue distribution analyzed in lungs and liver due to its tuberculosis application .

Q. What clinical trial frameworks are used to assess this compound as a host-directed therapy (HDT)?

Phase II trials (e.g., NCT02968927) employ randomized, double-blind designs comparing standard tuberculosis regimens (e.g., rifampicin + isoniazid) with/without this compound. Primary endpoints include safety, sputum CFU reduction, and biomarker responses (e.g., TNF-α suppression) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across species be resolved?

Discrepancies in bacterial clearance between rabbits and murine models may arise from interspecies differences in PDE4 expression or immune cell recruitment. Researchers should cross-validate findings using humanized mouse models and transcriptomic profiling (e.g., RNA-seq of lung tissue) to identify conserved pathways .

Q. What methodologies optimize this compound combination therapies with antibiotics like isoniazid?

Synergy studies use checkerboard assays to determine fractional inhibitory concentration indices (FICI). In vivo, co-administration in rabbits requires staggered dosing to avoid PK interference, with bacterial load monitored via qPCR and CFU counts .

Q. How can researchers address variability in this compound’s biomarker responses in clinical trials?

Stratified randomization based on baseline TNF-α levels or genetic polymorphisms (e.g., PDE4B variants) reduces variability. Longitudinal cytokine profiling (multiplex ELISA) and machine learning (e.g., clustering analysis) identify responder/non-responder subgroups .

Q. What experimental models best recapitulate this compound’s immunomodulatory effects in lupus erythematosus?

Murine lupus models (e.g., MRL/lpr mice) treated with this compound are assessed for skin lesion severity, autoantibody titers (anti-dsDNA ELISA), and renal histopathology. Single-cell RNA-seq of splenocytes reveals PDE4-dependent T-cell polarization shifts .

Methodological Guidance

Designing dose-response studies for this compound in chronic inflammation models

Use adaptive dose escalation: start with MTD (maximum tolerated dose) from acute toxicity studies, then refine via Bayesian pharmacokinetic-pharmacodynamic (PK-PD) modeling. Include negative controls (vehicle) and positive controls (e.g., roflumilast) .

Evaluating this compound’s impact on bacterial persistence in granulomas

Granuloma-on-a-chip platforms with M. tuberculosis-infected macrophages and fibroblasts allow real-time imaging of bacterial viability (fluorescence reporters) and cytokine secretion under this compound treatment .

Statistical approaches for analyzing this compound’s heterogeneous clinical outcomes

Mixed-effects models account for inter-patient variability, while Kaplan-Meier analysis evaluates time-to-culture conversion. Sensitivity analyses exclude outliers (e.g., patients with atypical PK profiles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.